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molecular formula C6H13NO2 B109820 N,N-Diethyl-2-hydroxyacetamide CAS No. 39096-01-0

N,N-Diethyl-2-hydroxyacetamide

Cat. No. B109820
M. Wt: 131.17 g/mol
InChI Key: RZCCQWOCSZOHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557741B2

Procedure details

2.20 g (9.9 mmol) of 2-(benzyloxy)-N,N-diethylacetamide were dissolved in 45 ml of ethyl acetate, and 200 mg of Pd/C (10%) were added. The reaction mixture was stirred under an atmosphere of hydrogen for 24 hours and then filtered through kieselguhr. The filtrate was evaporated to dryness, and N,N-diethyl-2-hydroxyacetamide was obtained as a colorless residue.
Name
2-(benzyloxy)-N,N-diethylacetamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])=[O:11])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[CH2:13]([N:12]([CH2:15][CH3:16])[C:10](=[O:11])[CH2:9][OH:8])[CH3:14]

Inputs

Step One
Name
2-(benzyloxy)-N,N-diethylacetamide
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)N(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N(C(CO)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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